molecular formula C41H56N8O10S2 B1641033 Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 CAS No. 23446-11-9

Boc-Met-Gly-Trp-Met-Asp-Phe-NH2

Cat. No. B1641033
CAS RN: 23446-11-9
M. Wt: 885.1 g/mol
InChI Key: SSNBFKNPGFMLFA-XDIGFQIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a synthetic analog of the natural peptide substance P, which is involved in various physiological processes such as pain transmission, inflammation, and immune response. Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Metabolism in Neurological Studies

  • The metabolism of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2, a potent analog of CCK8, has been studied in rat brain slices. Degradation pathways in more physiological preparations like striatal or cortex slices revealed cleavage at specific peptide bonds, indicating the involvement of thiol proteases in CCK8 metabolism, though enkephalinase seems not to be involved significantly (Durieux et al., 1986).

Receptor Heterogeneity Research

  • Research on peripheral receptors for CCK26-33, closely related to Boc-Met-Gly-Trp-Met-Asp-Phe-NH2, involves studying analogs to understand receptor heterogeneity. This is done by modifying certain residues in the peptide, revealing insights into receptor binding and functionality (Charpentier et al., 1987).

Catabolism Studies

  • In catabolism studies, different analogs of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 are used to understand the enzymatic breakdown processes in various organs. This helps in understanding how peptides are metabolized in different physiological environments (Varga et al., 1983).

Receptor Binding Affinities

  • The binding affinities of various analogs of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 are studied to understand interactions with central nervous system receptors. This research is crucial for developing therapeutic agents targeting these receptors (Horwell et al., 1987).

Antagonistic Properties in Gastrin-Related Research

  • Analogues of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 demonstrate gastrin antagonist activity. Such studies are important in developing treatments for conditions affected by gastrin, such as certain gastrointestinal disorders (Laur et al., 2009).

Lipid-Peptide Interactions

  • Studies on the binding of pentagastrin-related peptides to phospholipid vesicles, which include Boc-Met-Gly-Trp-Met-Asp-Phe-NH2, help understand the interactions between peptides and lipids, relevant in various biological processes (Surewicz & Epand, 1984).

Enzymatic Hydrolysis and Receptor Affinity

  • Research on enzymatic hydrolysis of gastrin analogues, including CCK-8 and its related peptides like Boc-Met-Gly-Trp-Met-Asp-Phe-NH2, investigates how these peptides are hydrolyzed in vitro, focusing on the release of specific amino acid sequences. This is crucial for understanding the interaction of these peptides with gastrin receptors, which has implications for gastrointestinal research (Dubreuil et al., 1990).

Conformational Studies of Peptides

  • The conformational analysis of peptides like Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 in different solutions helps in understanding the structural preferences of these molecules. This knowledge is essential for designing peptides with specific biological activities and for understanding the fundamental principles of peptide structure and function (Feeney et al., 1972).

Gastric Mucosal Membrane Studies

  • Investigations into how tetragastrin analogs like Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 interact with gastric mucosal membranes provide insights into gastrointestinal physiology, particularly regarding gastric acid secretion and its regulation (Dubreuil et al., 1987).

Development of High-Affinity Ligands

  • Synthesizing cyclic cholecystokinin (CCK) analogues, based on the structure of CCK-8, aids in developing high-affinity ligands for central CCK receptors. This research is critical for understanding the pharmacological effects of CCK and for developing therapeutic agents targeting these receptors (Charpentier et al., 1988).

properties

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H56N8O10S2/c1-41(2,3)59-40(58)49-28(15-17-60-4)36(54)44-23-33(50)45-31(20-25-22-43-27-14-10-9-13-26(25)27)38(56)46-29(16-18-61-5)37(55)48-32(21-34(51)52)39(57)47-30(35(42)53)19-24-11-7-6-8-12-24/h6-14,22,28-32,43H,15-21,23H2,1-5H3,(H2,42,53)(H,44,54)(H,45,50)(H,46,56)(H,47,57)(H,48,55)(H,49,58)(H,51,52)/t28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNBFKNPGFMLFA-XDIGFQIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H56N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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